1,5-Pentanedione, 3-methyl-1,5-diphenyl-

Description

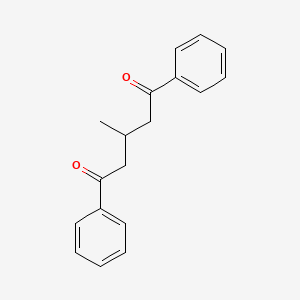

1,5-Pentanedione, 3-methyl-1,5-diphenyl- (CAS: Not explicitly provided; structural analogs suggest a diketone with methyl and phenyl substituents) is a substituted 1,5-diketone characterized by two phenyl groups at the 1- and 5-positions and a methyl group at the 3-position. This compound belongs to the class of aromatic diketones, which are widely studied for their versatility in organic synthesis, particularly in cyclization reactions to form heterocyclic compounds like cyclopentadienones .

Properties

CAS No. |

1226-91-1 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

3-methyl-1,5-diphenylpentane-1,5-dione |

InChI |

InChI=1S/C18H18O2/c1-14(12-17(19)15-8-4-2-5-9-15)13-18(20)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |

InChI Key |

NXXCHGCIGOMMIZ-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Notes

Safety Considerations : While specific toxicity data for the target compound is absent, related diketones (e.g., glutaraldehyde in ) require careful handling due to irritant properties.

Preparation Methods

Reaction Mechanism

The synthesis proceeds through four key steps:

- Enolate Formation : Aqueous potassium hydroxide deprotonates the α-hydrogen of the aryl ketone (e.g., acetophenone derivatives), generating a resonance-stabilized enolate.

- Aldol Condensation : The enolate attacks the carbonyl carbon of the aryl aldehyde (e.g., benzaldehyde), forming a β-hydroxy ketone intermediate. Subsequent dehydration yields an α,β-unsaturated ketone (chalcone).

- Michael Addition : A second equivalent of the enolate attacks the β-position of the chalcone, extending the carbon chain.

- Tautomerization : The intermediate undergoes keto-enol tautomerization to yield the final 1,5-diketone.

For 3-methyl-1,5-diphenylpentane-1,5-dione, the methyl group at the 3-position is introduced by employing a methyl-substituted aryl ketone in the Michael addition step. For example, using 2-methylacetophenone (Ph–CO–CH(CH₃)) as the nucleophile ensures the methyl group is incorporated into the central carbon during the addition.

General Procedure

- Enolate Generation : Dissolve 2-methylacetophenone (2 equiv) in anhydrous ethanol and treat with aqueous KOH (1 equiv) at 0°C for 15 minutes.

- Aldol Condensation : Add benzaldehyde (1 equiv) to the enolate solution and stir at room temperature for 1 hour to form the chalcone intermediate.

- Michael Addition : Introduce an additional equivalent of 2-methylacetophenone and reflux the mixture at 100°C for 2–7 hours.

- Workup : Acidify the reaction mixture with HCl, extract with ethyl acetate, and purify via recrystallization to isolate the product.

Substrate Scope and Yield Optimization

- Aryl Ketones : Electron-donating groups (e.g., –OCH₃, –CH₃) on the ketone enhance enolate stability, improving yields (75–93%).

- Aryl Aldehydes : Substituted benzaldehydes with halogens or methyl groups are tolerated, though steric hindrance may reduce reactivity.

- Solvent : Ethanol or ethanol/dichloromethane mixtures optimize solubility and reaction kinetics.

| Entry | Ketone | Aldehyde | Yield (%) |

|---|---|---|---|

| 1 | 2-Methylacetophenone | Benzaldehyde | 82 |

| 2 | 4-Chloroacetophenone | Benzaldehyde | 79 |

| 3 | 2-Methylacetophenone | 4-Fluorobenzaldehyde | 76 |

An alternative method, referenced in The Journal of Organic Chemistry (1973), involves hydroxocobalt(III) Schiff base complexes to catalyze aldol reactions between dibenzoylmethanes and formaldehyde. While primarily used for cyclopentanediol derivatives, this approach can be adapted for 1,5-diketones by modifying the substrates.

Key Steps

- Catalyst Preparation : Synthesize hydroxocobalt(III) Schiff base complexes (e.g., Co(salen)) in methanol.

- Aldol Reaction : React dibenzoylmethane with formaldehyde in the presence of the cobalt catalyst to form a β-hydroxy diketone.

- Oxidative Dehydration : Use anodic oxidation to dehydrate the intermediate, yielding the 1,5-diketone.

Limitations

- Requires specialized electrochemical equipment.

- Lower yields (50–65%) compared to the one-pot method.

Applications of 3-Methyl-1,5-Diphenylpentane-1,5-Dione

Precursor to Heterocycles

The diketone serves as a key intermediate in synthesizing nitrogen-containing heterocycles. For example, cyclocondensation with ammonium acetate under catalyst-free conditions yields 2,4,6-triarylpyridines, valuable in medicinal chemistry.

Coordination Chemistry

The β-diketone moiety chelates metal ions, forming stable complexes for catalytic applications. For instance, copper(II) complexes of 1,5-diketones exhibit activity in oxidation reactions.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| One-Pot Claisen-Schmidt | KOH, ethanol, 100°C | 75–93 | Transition-metal-free, scalable | Requires methyl-substituted ketones |

| Electrochemical | Co(III) catalyst, MeOH | 50–65 | Selective for cyclic products | Complex setup, moderate yields |

Q & A

Basic: What are the common synthetic routes for 3-methyl-1,5-diphenylpentane-1,5-dione?

The compound is typically synthesized via Claisen-Schmidt condensation between aromatic aldehydes and ketones under basic conditions. For example, a solvent-free method using NaOH as a catalyst at ambient temperatures yields 1,5-diketones with high efficiency . Alternative routes involve ultrasonic-assisted synthesis , which reduces reaction time and minimizes byproducts by enhancing molecular interactions through cavitation effects. Ethanol or methanol is often used as a solvent, and purification involves recrystallization .

Basic: How is the structure of 3-methyl-1,5-diphenylpentane-1,5-dione characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation, providing precise bond lengths, angles, and spatial arrangements of substituents. For example, Acta Crystallographica studies confirm the compound’s planar geometry and intermolecular interactions . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending, while NMR (¹H/¹³C) resolves proton environments and substituent effects .

Advanced: How can reaction conditions be optimized to maximize yield and purity?

Optimization involves kinetic control of temperature and reaction time. For instance, ultrasonic synthesis at 40–60°C for 30–60 minutes improves yield (>85%) by accelerating nucleation . Solvent-free methods reduce energy consumption and simplify purification, with NaOH concentrations adjusted to balance reaction rate and byproduct formation . Recrystallization in ethanol or hexane-ethyl acetate mixtures enhances purity (>95%) .

Advanced: How can researchers resolve contradictions in spectroscopic data during purity assessment?

Discrepancies in HPLC retention times or NMR peak splitting may arise from stereoisomers or residual solvents. High-resolution mass spectrometry (HRMS) validates molecular mass, while differential scanning calorimetry (DSC) detects polymorphic impurities. Cross-referencing with NIST spectral databases ensures accurate IR and NMR assignments .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Use fume hoods to avoid inhalation of fine particles, as the compound may irritate respiratory systems. Wear nitrile gloves and lab coats to prevent dermal exposure. In case of contact, rinse with water for 15 minutes and consult a physician . Store at 0–6°C in airtight containers to prevent degradation .

Advanced: What role do substituents play in directing cyclization reactions of 1,5-diketones?

The electron-withdrawing nature of phenyl groups stabilizes enolate intermediates during cyclization. Steric effects from the 3-methyl group influence regioselectivity, favoring six-membered ring formation over five-membered analogs. Base selection (e.g., sodium ethoxide vs. piperidine) modulates reaction pathways, as shown in studies of related 1,5-diketones .

Advanced: How can researchers address discrepancies in UV-Vis and fluorescence spectral data?

Solvent polarity and concentration effects significantly alter UV-Vis absorption maxima and fluorescence quantum yields. For example, ethanol stabilizes excited states, shifting λmax by 10–15 nm compared to hexane. Use time-resolved spectroscopy to distinguish between intrinsic photophysical properties and solvent artifacts .

Basic: What are the key physicochemical properties of this compound relevant to storage and handling?

The compound has a melting point of 64–67°C and is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Its logP value (~3.2) indicates moderate lipophilicity, necessitating storage in moisture-free environments to prevent hydrolysis .

Advanced: How do thienyl or fluorinated substituents alter the compound’s reactivity?

Thienyl groups enhance electron delocalization , increasing susceptibility to electrophilic substitution. Fluorinated analogs exhibit stronger intermolecular interactions (e.g., C-F⋯H hydrogen bonds), altering crystallization kinetics. Comparative studies of phenyl vs. thienyl derivatives show distinct cyclization pathways under identical conditions .

Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization. Molecular dynamics simulations predict solvent effects on reaction trajectories. Pair these with Hammett substituent constants to quantify electronic influences of aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.